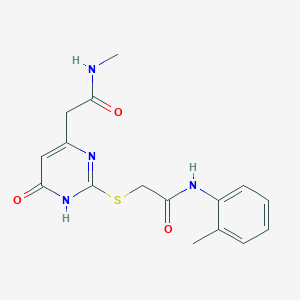
N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide (CAS Number: 1170455-83-0) is a compound with potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Molecular Formula: C16H18N4O3S
Molecular Weight: 346.41 g/mol
Structure: The compound features a pyrimidine core substituted with a thioether and an acetamide group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include cyclization reactions and functional group modifications to achieve the desired structure.
Antimicrobial Activity
N-methyl derivatives of pyrimidines have been shown to exhibit significant antibacterial properties. A study evaluating similar compounds indicated their effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 800 μg/mL depending on the specific bacterial strain tested .
| Compound | S. aureus (MIC μg/mL) | E. coli (MIC μg/mL) | P. aeruginosa (MIC μg/mL) |
|---|---|---|---|
| N-methyl derivative | 100 | 200 | 100 |
This table summarizes the antibacterial activity observed in related compounds, suggesting that N-methyl substitutions can enhance efficacy against certain pathogens.
Anticancer Activity
Preliminary studies have indicated that compounds similar to N-methyl-2-(6-oxo...) possess cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Specific studies are needed to elucidate the precise pathways affected by this compound.
Case Studies
- Antibacterial Efficacy : A series of experiments conducted on synthesized derivatives demonstrated that compounds with thioether functionalities exhibited enhanced antibacterial activity compared to their non-thioether counterparts. This was attributed to increased lipophilicity and better membrane penetration.
- Anticancer Potential : In vitro assays on human cancer cell lines revealed that certain derivatives of N-methyl compounds could significantly inhibit cell proliferation at low concentrations. Further investigation into the molecular mechanisms revealed that these compounds might interact with DNA or inhibit specific enzymes involved in cancer cell metabolism .
- Toxicity Studies : Toxicological evaluations are crucial for assessing the safety profile of N-methyl derivatives. Initial findings suggest moderate toxicity at high concentrations, necessitating further studies to determine safe dosage ranges for therapeutic use .
Properties
IUPAC Name |
N-methyl-2-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-5-3-4-6-12(10)19-15(23)9-24-16-18-11(7-13(21)17-2)8-14(22)20-16/h3-6,8H,7,9H2,1-2H3,(H,17,21)(H,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQSPADVKJELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














